molecular formula C12H12N4O2 B10821765 (5S)-5-amino-7-hydroxy-2-phenyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one

(5S)-5-amino-7-hydroxy-2-phenyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one

Cat. No.: B10821765
M. Wt: 244.25 g/mol
InChI Key: AUAOKUNOKVGYJP-JTQLQIEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of US8933095, 14 involves multiple steps, including the formation of the thienopyrimidine scaffold and subsequent functionalization to achieve the final structure. The exact synthetic routes and reaction conditions are proprietary and detailed in specific patents and scientific literature .

Industrial Production Methods

Industrial production methods for US8933095, 14 are designed to optimize yield and purity while minimizing costs and environmental impact. These methods typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

US8933095, 14: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

US8933095, 14: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of US8933095, 14 involves the inhibition of multi-drug resistance-associated transporters ABCC1, ABCB1, and ABCG2. These transporters are responsible for the efflux of various drugs out of cells, contributing to drug resistance. By inhibiting these transporters, US8933095, 14 enhances the intracellular concentration of therapeutic agents, thereby increasing their efficacy .

Comparison with Similar Compounds

US8933095, 14: is unique due to its triple inhibition of ABCC1, ABCB1, and ABCG2, which distinguishes it from other compounds that may only target one or two of these transporters. Similar compounds include:

These comparisons highlight the broad-spectrum activity of US8933095, 14 , making it a valuable tool in overcoming multi-drug resistance in various therapeutic contexts.

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

(5S)-5-amino-7-hydroxy-2-phenyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C12H12N4O2/c13-10-6-8-7-15(9-4-2-1-3-5-9)14-11(8)16(18)12(10)17/h1-5,7,10,18H,6,13H2/t10-/m0/s1

InChI Key

AUAOKUNOKVGYJP-JTQLQIEISA-N

Isomeric SMILES

C1[C@@H](C(=O)N(C2=NN(C=C21)C3=CC=CC=C3)O)N

Canonical SMILES

C1C(C(=O)N(C2=NN(C=C21)C3=CC=CC=C3)O)N

Origin of Product

United States

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